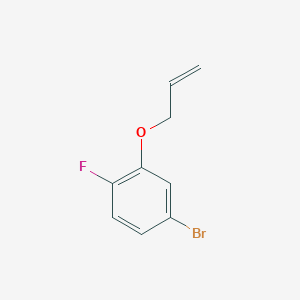

1-Bromo-3-allyloxy-4-fluorobenzene

Description

1-Bromo-3-allyloxy-4-fluorobenzene is a brominated aromatic ether featuring a benzene ring substituted with bromine (position 1), allyloxy (position 3), and fluorine (position 4). Its molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol. The allyloxy group (–O–CH₂–CH=CH₂) introduces both electron-donating and steric effects, while the bromine and fluorine substituents enhance electrophilic reactivity and polarity. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of fluorinated chromanes or pharmaceuticals.

Propriétés

IUPAC Name |

4-bromo-1-fluoro-2-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALXGWSOYOLAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-allyloxy-4-fluorobenzene can be synthesized through a multi-step process involving the following key steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Allylation: The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-allyloxy-4-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products

Substitution: Products include various substituted benzene derivatives.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alkanes and alcohols.

Applications De Recherche Scientifique

1-Bromo-3-allyloxy-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-allyloxy-4-fluorobenzene involves its interaction with various molecular targets and pathways:

Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions.

Nucleophilic Attack: The allyloxy group can act as a nucleophile, participating in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Allyloxy-Substituted Bromobenzenes

1-(Allyloxy)-4-bromobenzene (C₉H₉BrO)

- Structure : Bromine at position 1, allyloxy at position 4.

- Synthesis: Prepared via nucleophilic substitution of 4-bromophenol with allyl bromide in acetonitrile using K₂CO₃ at 65°C, yielding a colorless liquid .

- Key Differences: The absence of fluorine reduces polarity and electrophilic reactivity compared to 1-bromo-3-allyloxy-4-fluorobenzene. Higher solubility in non-polar solvents due to reduced electron-withdrawing effects.

(±)-1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene (C₂₀H₂₅BrF₃O)

- Structure : Incorporates a trifluorodecane-bromomethyl side chain at position 4.

- Synthesis : Achieved via C–C bond insertion using diazo compounds, yielding a 64% isolated product .

- Key Differences :

- The trifluorodecane group enhances hydrophobicity and steric hindrance, limiting reactivity in aromatic substitution.

- Higher molecular weight (467.31 g/mol) impacts solubility and melting point.

Fluoro- and Methoxy-Substituted Bromobenzenes

1-Bromo-3,5-difluoro-4-(benzyloxy)benzene (C₁₃H₉BrF₂O)

- Structure : Benzyloxy at position 4, bromine at position 1, and fluorines at positions 3 and 5.

- Key Differences :

1-Bromo-4-fluoro-2-methoxybenzene (C₇H₆BrFO)

- Structure : Methoxy at position 2, bromine at position 1, fluorine at position 4.

- Key Differences: Methoxy is a stronger electron donor than allyloxy, directing electrophilic substitution to specific positions . Lower steric hindrance compared to allyloxy derivatives.

Halogen-Variant Analogs

1-Bromo-3-chloro-6-fluorobenzene (C₆H₃BrClF)

- Structure : Bromine (position 1), chlorine (position 3), fluorine (position 6).

- Key Differences :

1-Bromo-4-(bromomethyl)-2-fluorobenzene (C₇H₅Br₂F)

Activité Biologique

1-Bromo-3-allyloxy-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

This compound is known to interact with various proteins and enzymes in biological systems. The bromine and fluorine substituents on the benzene ring can influence the compound's reactivity and interactions with biomolecules. Specifically, brominated compounds often engage in free radical reactions, which can lead to significant changes in cellular functions and metabolic pathways.

Biochemical Pathways

The compound is likely involved in several biochemical pathways, including:

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic attack by other molecules, potentially altering enzyme activity.

- Oxidation Reactions : The compound may participate in oxidation processes that affect cellular metabolism.

The interaction with enzymes can lead to alterations in metabolic flux and changes in metabolite levels, which are crucial for understanding its impact on cellular functions.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is absorbed into the body and distributed across various tissues. Its solubility and stability under physiological conditions are important factors that influence its efficacy as a therapeutic agent.

Cellular Effects

In vitro studies have demonstrated that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in inflammation and apoptosis, indicating potential applications in treating inflammatory diseases or cancer.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds within the same chemical family. For example, fluoroaryl compounds have demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing promising results. While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects that warrant further investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated compounds indicates that the presence of fluorine and bromine enhances biological activity. In a comparative study, compounds with fluorinated moieties exhibited increased antibacterial activity compared to their non-fluorinated counterparts. This suggests that this compound may similarly benefit from its halogen substitutions .

Data Table: Biological Activity Comparison

| Compound | MIC (µM) | MBC (µM) | Biological Activity |

|---|---|---|---|

| This compound | TBD | TBD | Potential antimicrobial |

| MA-1156 | 16 | 16 | Strong antibacterial |

| MA-1115 | 32 | 32 | Moderate antibacterial |

| MA-0944 | 128 | Not detected | Weak antibacterial |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Data for this compound is yet to be determined (TBD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.